![molecular formula C18H19N3O4 B2796820 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide CAS No. 1448139-75-0](/img/structure/B2796820.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.367. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Compounds with structural features similar to "(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide" have been extensively explored for their synthetic utility in organic chemistry. For instance, enaminonitrile compounds serve as precursors for synthesizing diverse heterocyclic compounds, demonstrating the versatility of acrylamide derivatives in organic synthesis (Bondock, Tarhoni, & Fadda, 2014). Similarly, the construction of pyrazole and pyridone derivatives from acrylamide intermediates highlights the compound's role in facilitating complex molecular architectures, which is crucial for developing novel pharmaceuticals and materials (Panchal & Patel, 2011).
Biological Activities and Applications
Research on derivatives of acrylamide, particularly those incorporating pyrazole and thiazole moieties, has uncovered significant biological activities. For example, novel pyrimidiopyrazole derivatives have shown outstanding in vitro antitumor activity, underscoring the potential of such compounds in cancer research (Fahim, Elshikh, & Darwish, 2019). Furthermore, the synthesis of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety and their evaluation for antimicrobial and anti-proliferative activities highlight the compound's significance in discovering new antimicrobial agents and cancer therapeutics (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Molecular Structure Analysis
The structural elucidation of related compounds, including X-ray crystallography and Hirshfeld surface analysis, provides deep insights into the molecular interactions and stability of these molecules. Such studies are essential for understanding the compound's reactivity and designing molecules with desired properties (Kumara, Naveen, & Lokanath, 2017).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[1-(oxan-4-yl)pyrazol-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(4-2-13-1-3-16-17(9-13)25-12-24-16)20-14-10-19-21(11-14)15-5-7-23-8-6-15/h1-4,9-11,15H,5-8,12H2,(H,20,22)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXGEACWIBECPI-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide |
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